molecular formula C14H12FNO B14174040 N-[(4-fluorophenyl)methyl]benzamide CAS No. 223375-04-0

N-[(4-fluorophenyl)methyl]benzamide

Cat. No.: B14174040
CAS No.: 223375-04-0
M. Wt: 229.25 g/mol
InChI Key: XEHCIJQQJFATFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-fluorophenyl)methyl]benzamide is an organic compound with the molecular formula C13H10FNO. It belongs to the class of benzamides, which are compounds containing a benzamide moiety that is N-linked to a benzyl group. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluorophenyl)methyl]benzamide typically involves the reaction of 4-fluorobenzylamine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[(4-fluorophenyl)methyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(4-fluorophenyl)methyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain types of cancer.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)methyl]benzamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit carbonic anhydrase, an enzyme involved in various physiological processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Aminosulfonyl)-N-[(4-fluorophenyl)methyl]benzamide
  • 2,3-Difluoro-N-[(4-fluorophenyl)methyl]benzamide
  • Benzamide, N-(4-fluorophenyl)-4-methyl-

Uniqueness

N-[(4-fluorophenyl)methyl]benzamide is unique due to its specific substitution pattern and the presence of the fluorine atom, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications .

Properties

CAS No.

223375-04-0

Molecular Formula

C14H12FNO

Molecular Weight

229.25 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]benzamide

InChI

InChI=1S/C14H12FNO/c15-13-8-6-11(7-9-13)10-16-14(17)12-4-2-1-3-5-12/h1-9H,10H2,(H,16,17)

InChI Key

XEHCIJQQJFATFU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.